7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, exemplified by drugs such as Zolpidem (sedative-hypnotic) and Indiplon (anxiolytic) .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-2-3-7-6-9(13)11-8-4-5-10-12(7)8/h4-6H,2-3H2,1H3,(H,11,13) |
InChI Key |
AQURXJMBAGXUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=CC=NN21 |
Origin of Product |
United States |
Preparation Methods
Method Overview
A classical approach involves cyclocondensation reactions between amino-substituted pyrazoles and β-ketoesters or their derivatives. The process typically proceeds under reflux conditions in polar solvents such as ethanol or acetic acid, often with acid catalysts like acetic acid or polyphosphoric acid.
Procedure
- Starting Materials : 3-Amino-1H-pyrazole derivatives and β-ketoesters (e.g., ethyl acetoacetate).
- Reaction Conditions : Reflux in ethanol or acetic acid, sometimes with catalytic amounts of acids or bases.
- Mechanism : The amino group of pyrazole reacts with the carbonyl group of the β-ketoester, followed by cyclization and dehydration to form the fused heterocyclic system.
Key Example
A study reported the synthesis of pyrazolo[1,5-a]pyrimidines by reacting 3-amino-1H-pyrazoles with ethyl acetoacetate under reflux, followed by cyclization to yield the core structure. Substituted derivatives with propyl groups at the 7-position were obtained by using appropriate alkylated precursors or through subsequent alkylation steps.
Microwave-Assisted Green Synthesis
Method Overview
Recent advances emphasize environmentally friendly methods, such as microwave irradiation, to accelerate reactions and improve yields. This approach minimizes solvent use and reduces reaction times.
Procedure
- Reactants : Aminopyrazoles and alkynyl or acyl derivatives.
- Conditions : Microwave irradiation in aqueous ethanol or water, with catalysts like potassium hydrogen sulfate (KHSO₄).
- Reaction Pathway : Under microwave irradiation, aminopyrazoles undergo nucleophilic addition to activated alkynes or acyl derivatives, followed by cyclization facilitated by protonation and dehydration steps.
Research Findings
A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation, with alkynes such as dimethyl acetylenedicarboxylate or methyl/ethyl propiolate. The process involved reacting aminopyrazoles with these alkynes in aqueous ethanol in the presence of KHSO₄, yielding the desired heterocycles efficiently.
Cyclization of Pyrazolyl-Substituted Precursors
Method Overview
Another approach involves the cyclization of pyrazolyl-substituted intermediates, such as pyrazolyl-oximes or pyrazolyl-β-keto compounds, under oxidative or acid-catalyzed conditions.
Procedure
- Preparation of Precursors : Pyrazolyl-β-dicarbonyl compounds are synthesized via nucleophilic substitution or condensation reactions.
- Cyclization Conditions : Treatment with oxidants (e.g., potassium persulfate) or acids (e.g., phosphorus oxychloride) at elevated temperatures induces ring closure to form the fused heterocycle.
Example
A notable synthesis involved chlorination of pyrazolyl-β-dicarbonyl compounds with phosphorus oxychloride, followed by nucleophilic substitution with amines to generate intermediates that cyclize into the target pyrazolopyrimidinone structure.
Functionalization via Nucleophilic Substitution and Alkylation
Method Overview
Post-cyclization modifications include alkylation at the nitrogen or carbon positions to introduce the propyl group at the 7-position.
Procedure
- Alkylation : Treatment of the heterocyclic core with alkyl halides (e.g., propyl bromide) in the presence of bases like potassium carbonate.
- Reaction Conditions : Reflux in polar aprotic solvents such as dimethylformamide or acetonitrile.
Notes
This step is crucial for tailoring the compound's pharmacological profile and can be combined with other synthetic routes for diversification.
Summary of Key Data and Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of a solvent like dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antitumor and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects at the C7 Position
The C7 substituent significantly impacts synthetic accessibility, lipophilicity, and biological activity. Key analogs include:
Biological Activity
7-Propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious disease treatment.
The molecular formula of this compound is , with a molecular weight of approximately 175.21 g/mol. The structure features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity.
Anticancer Properties
One of the most significant biological activities of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is essential for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound binds effectively to the active site of CDK2, preventing its interaction with cyclin A2, thereby disrupting normal cell cycle progression and promoting programmed cell death in various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound Name | Target Enzyme | Mechanism of Action | Cancer Type |
|---|---|---|---|
| This compound | CDK2 | Inhibition of cyclin A2 binding | Various |
| 3-Methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | CDK2 | Induces apoptosis | Breast Cancer |
Antitubercular Activity
Research has also identified this compound as a potential lead compound against Mycobacterium tuberculosis (Mtb). High-throughput screening revealed that derivatives of this compound exhibit promising antitubercular activity. The mechanism of action appears to be distinct from traditional antitubercular agents, as it does not interfere with cell wall biosynthesis or iron uptake .
Table 2: Antitubercular Activity Data
| Compound Name | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) | Mechanism |
|---|---|---|---|
| This compound | 0.25 | >100 | Unknown |
| Analog P6 | 0.15 | >80 | Unknown |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the core structure can significantly impact both potency and selectivity against target enzymes.
Key Findings from SAR Studies
- Positioning of Substituents : Variations at the R position on the pyrazole ring influence binding affinity to CDK2.
- Functional Groups : The introduction of methyl or trifluoromethyl groups has been shown to enhance anticancer activity while maintaining low cytotoxicity .
Table 3: SAR Analysis of Selected Analogues
| Compound Name | Substituent Position | Activity (CDK2 Inhibition) |
|---|---|---|
| P1 | R1 | Moderate |
| P2 | R2 | High |
| P3 | R3 | Low |
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cell lines through CDK2 inhibition. The compound was tested in various concentrations revealing a dose-dependent response in cell viability assays.
Case Study 2: Antitubercular Efficacy
A focused library of analogues was synthesized to evaluate their antitubercular activity against Mtb. The most promising candidates exhibited low cytotoxicity in human liver cells while maintaining significant inhibitory effects on Mtb growth within macrophages.
Q & A
Q. How can crystallographic data resolve polymorphism issues in pyrazolo[1,5-a]pyrimidines?
- Perform polymorph screening via solvent crystallization (e.g., ethanol/water mixtures). X-ray powder diffraction (XRPD) distinguishes between forms, as polymorphs can alter dissolution rates and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
